BMS-470539 dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-470539 dihydrochloride is a highly potent and selective melanocortin-1 receptor (MC-1R) agonist . It was discovered in 2003 as part of an effort to understand the role of the MC 1 receptor in immunomodulation . It has been used in scientific research to determine its role in inflammatory processes .

Molecular Structure Analysis

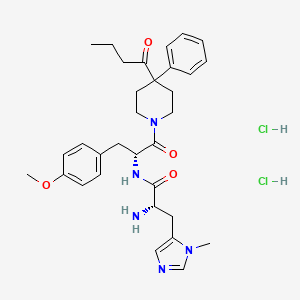

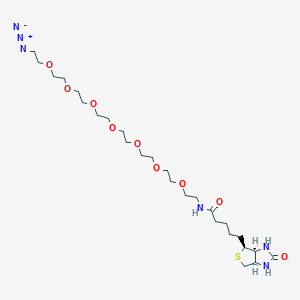

The molecular formula of BMS-470539 dihydrochloride is C32H41N5O4.2HCl . The molecular weight is 632.62 .Chemical Reactions Analysis

BMS-470539 dihydrochloride is a potent, selective melanocortin MC 1 receptor agonist . It exhibits anti-inflammatory properties following ischemia-reperfusion in the vasculature .Physical And Chemical Properties Analysis

BMS-470539 dihydrochloride is a white to beige solid . It is soluble to 100 mM in water and to 100 mM in DMSO .科学的研究の応用

Melanocortin-1 Receptor Agonist

BMS-470539 dihydrochloride is a highly potent and selective melanocortin-1 receptor (MC-1R; MC1R) agonist . It has been used in scientific research to understand the role of the MC1R in immunomodulation .

Anti-Inflammatory Efficacy

This compound has demonstrated anti-inflammatory efficacy in mice in vivo . It has been shown to inhibit lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice .

Leukocyte Trafficking Inhibition

BMS-470539 dihydrochloride has been found to inhibit leukocyte trafficking in the inflamed vasculature . This makes it a potential candidate for research in inflammation and immune response.

Ischemia-Reperfusion Injury

The compound exhibits anti-inflammatory properties following ischemia-reperfusion in the vasculature . This suggests potential applications in the study of cardiovascular diseases and stroke.

Pharmacodynamic Profile

BMS-470539 dihydrochloride was designed to mimic the central His-Phe-Arg-Trp pharmacophore of the melanocortins . Its favorable pharmacodynamic profile makes it a useful tool in the study of melanocortin receptors and their ligands .

Neuroinflammation

Research has shown that activation of MC1R with BMS-470539 can attenuate neuroinflammation after neonatal hypoxic-ischemic brain injury in rats . This suggests potential applications in the study of neurodegenerative diseases and brain injuries.

作用機序

Target of Action

BMS-470539 dihydrochloride is a highly potent and selective agonist of the melanocortin-1 receptor (MC-1R) with an IC50 of 120 nM and an EC50 of 28 nM . The MC-1R is a G-protein coupled receptor involved in skin pigmentation, inflammation, and immune response .

Biochemical Pathways

Upon binding to MC-1R, BMS-470539 dihydrochloride activates the cAMP/PKA/Nurr1 pathway . This leads to the inhibition of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Result of Action

BMS-470539 dihydrochloride has potent anti-inflammatory properties . In animal models, it has been shown to inhibit cell adhesion and emigration, with no effect on cell rolling . It also inhibits the tissue expression of both CXCL1 and CCL2, key chemokines involved in the inflammatory response .

Safety and Hazards

特性

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAOBJHRUKFKIH-YDVFRNEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43Cl2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BMS-470539 dihydrochloride | |

CAS RN |

2341796-82-3 |

Source

|

| Record name | BMS-470539 dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3M9MP8GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of BMS-470539 dihydrochloride and what effects were observed in the presented studies?

A1: BMS-470539 dihydrochloride exerts its effects by selectively binding to the human melanocortin MC1 receptor. [, ] While the exact downstream signaling pathways were not fully elucidated in the provided research, the studies demonstrated that BMS-470539 dihydrochloride exhibited chondroprotective and anti-inflammatory effects in a human chondrocytic cell line (C-20/A4) model of osteoarthritis. [, ] Specifically, BMS-470539 dihydrochloride inhibited cell death, reduced caspase-3 and -7 activity, increased glycosaminoglycan (GAG) content, and increased heme-oxygenase-1 (HO-1) protein expression in these cells when challenged with inflammatory stimuli. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)